4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, hydroxyphenyl groups, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the hydroxyphenyl and butoxybenzoyl groups. The final step involves the attachment of the morpholine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone: Shares structural similarities but differs in the core structure and functional groups.
4-(4-Hydroxyphenyl)-2-butanone: Similar in having hydroxyphenyl groups but differs in the overall structure and properties.
Uniqueness
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and the presence of the morpholine moiety, which can impart specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C27H32N2O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-2-3-16-35-22-10-6-20(7-11-22)25(31)23-24(19-4-8-21(30)9-5-19)29(27(33)26(23)32)13-12-28-14-17-34-18-15-28/h4-11,24,30-31H,2-3,12-18H2,1H3/b25-23- |
InChI Key |
BFPNZWABHKWKRX-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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